molecular formula C8H15ClN2 B1375510 Bicyclo[2.2.1]heptane-2-carboximidamide hydrochloride CAS No. 57097-70-8

Bicyclo[2.2.1]heptane-2-carboximidamide hydrochloride

Cat. No. B1375510
CAS RN: 57097-70-8
M. Wt: 174.67 g/mol
InChI Key: SFCAPWBCOBSAMG-UHFFFAOYSA-N
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Description

“Bicyclo[2.2.1]heptane-2-carboximidamide hydrochloride” is a chemical compound with the CAS Number: 57097-70-8 . Its IUPAC name is “bicyclo [2.2.1]heptan-2-ylidenemethanediamine hydrochloride” and it has a molecular weight of 174.67 .


Molecular Structure Analysis

The InChI code for “Bicyclo[2.2.1]heptane-2-carboximidamide hydrochloride” is 1S/C8H14N2.ClH/c9-8(10)7-4-5-1-2-6(7)3-5;/h5-6H,1-4,9-10H2;1H . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“Bicyclo[2.2.1]heptane-2-carboximidamide hydrochloride” has a molecular weight of 174.67 . Additional physical and chemical properties such as storage temperature, purity, and physical form can be found in the product’s Material Safety Data Sheet (MSDS) .

Scientific Research Applications

Synthesis of Polyimides

  • Synthesis of Fully Alicyclic Polyimides : Bicyclo[2.2.1]heptane derivatives are used in synthesizing fully alicyclic polyimides. These polyimides exhibit solubility in organic polar solvents and possess desirable film-forming properties (Matsumoto, 2001).
  • Development of Soluble Polyimides : The use of Bicyclo[2.2.1]heptane derivatives in creating polyimides results in products with high solubility, transparency, and thermal stability. Such polyimides are useful in creating tough, flexible films (Yamada et al., 1993).

Crystal and Molecular Structure Analysis

  • Analysis of Chemical Precursors : Studies have been conducted on the resolution and crystal structures of various Bicyclo[2.2.1]heptane derivatives. These studies help in understanding the absolute configurations of these compounds, which is crucial for their application in synthetic chemistry (Plettner et al., 2005).

Antiviral Research

  • Antiviral Action Mechanism : Certain derivatives of Bicyclo[2.2.1]heptane have been studied for their antiviral properties, particularly against influenza. The interaction of these compounds with lipid bilayers and their effects on virus proteins have been a focus of research (Fedorov et al., 1988).

Polymer Chemistry

  • Nonaromatic Polyimides Derived from Cycloaliphatic Monomers : Bicyclo[2.2.1]heptane derivatives are instrumental in the creation of nonaromatic polyimides, which are known for their solubility in organic solvents and colorless appearance. Such materials are significant for various industrial applications (Matsumoto, 1999).

Medicinal Chemistry

  • Development of Nucleoside Analogs : Bicyclo[2.2.1]heptane scaffolds are used in synthesizing novel nucleoside analogs, which have potential antiviral applications. The optically active bicyclo[2.2.1]heptane fragment introduced into nucleosides can lead to compounds with potential medicinal benefits (Tănase et al., 2020).

Miscellaneous Applications

  • Asymmetric Hydroxylation for Synthons : Microorganisms have been used to asymmetrically hydroxylate Bicyclo[2.2.1]heptane derivatives, producing chiral products that are potential intermediates for various cyclopentanoids (Yamazaki & Maeda, 1985).

Safety And Hazards

The safety information for “Bicyclo[2.2.1]heptane-2-carboximidamide hydrochloride” includes a GHS07 pictogram and a signal word "Warning" . More detailed safety and hazard information can be found in the product’s MSDS .

Future Directions

The future directions for “Bicyclo[2.2.1]heptane-2-carboximidamide hydrochloride” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications. For instance, new synthetic methods for bicyclo[2.2.1]heptane skeletons with two oxy-functionalized bridgehead carbons have been described , and these methods could potentially be applied to the synthesis of “Bicyclo[2.2.1]heptane-2-carboximidamide hydrochloride”.

properties

IUPAC Name

bicyclo[2.2.1]heptane-2-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2.ClH/c9-8(10)7-4-5-1-2-6(7)3-5;/h5-7H,1-4H2,(H3,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCAPWBCOBSAMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[2.2.1]heptane-2-carboximidamide hydrochloride

CAS RN

57097-70-8
Record name bicyclo[2.2.1]heptane-2-carboximidamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[2.2.1]heptane-2-carboximidamide hydrochloride
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Bicyclo[2.2.1]heptane-2-carboximidamide hydrochloride
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Bicyclo[2.2.1]heptane-2-carboximidamide hydrochloride
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Bicyclo[2.2.1]heptane-2-carboximidamide hydrochloride
Reactant of Route 5
Bicyclo[2.2.1]heptane-2-carboximidamide hydrochloride
Reactant of Route 6
Bicyclo[2.2.1]heptane-2-carboximidamide hydrochloride

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